molecular formula C15H22N2O2 B2926734 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-39-7

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde

Cat. No.: B2926734
CAS No.: 866155-39-7
M. Wt: 262.353
InChI Key: HVNOQWROULPEQJ-UHFFFAOYSA-N
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Description

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde (: 866155-39-7) is a high-purity piperazine-based chemical building block offered with a minimum purity of 95%. This compound has the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol. It is intended for research and development applications only and must be handled by qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. The structure of this compound embodies the synthetic utility of the piperazine scaffold, a privileged structure in medicinal chemistry . The piperazine core, a six-membered ring with two nitrogen atoms, provides conformational flexibility and influences key physicochemical properties like solubility and basicity, making it a valuable component in drug design . The 4-ethylphenoxy ethyl side chain attached to one nitrogen contributes to the molecule's lipophilicity and overall shape, which can be critical for target interaction. The carbaldehyde (formyl) group on the secondary piperazine nitrogen offers a highly versatile and reactive handle for further synthetic elaboration . This functional group readily undergoes nucleophilic addition and condensation reactions, such as forming Schiff bases, making this compound an invaluable intermediate for constructing more complex molecules, potential pharmaceutical agents, and novel heterocyclic systems . Piperazine derivatives are prevalent in a vast number of clinically approved drugs and compounds of biological interest across more than twenty therapeutic classes . The reactivity of the carbaldehyde group makes this compound particularly useful for exploring structure-activity relationships in medicinal chemistry campaigns. Furthermore, cationic amphiphilic compounds containing piperazine motifs have been studied for their ability to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis, highlighting the importance of such building blocks in toxicology and safety profiling during drug development . Researchers can leverage this bifunctional molecule to efficiently generate diverse libraries of derivatives for screening in various biological assays. For long-term stability, store this product in a cool, dry place. This product is not classified as hazardous material for transport. A certificate of analysis is available upon request.

Properties

IUPAC Name

4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-14-3-5-15(6-4-14)19-12-11-16-7-9-17(13-18)10-8-16/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOQWROULPEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde typically involves the reaction of 4-ethylphenol with 2-chloroethylpiperazine under basic conditions to form the intermediate 4-[2-(4-ethylphenoxy)ethyl]piperazine. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carboxylic acid

    Reduction: 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-methanol

    Substitution: Products depend on the nucleophile used, such as 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-amine

Scientific Research Applications

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde has applications across chemistry, biology, medicine, and industry, particularly as an intermediate in synthesizing more complex molecules for pharmaceutical development, in studies of its biological activities, and as a reagent in chemical processes. Because information regarding case studies and comprehensive data tables is not available in the search results, the following applications are based on the available data.

Scientific Research Applications

Chemistry
this compound serves as a building block in synthesizing complex molecules, especially in pharmaceutical development. Its role as an intermediate allows chemists to modify and create new compounds with potential therapeutic properties.

Biology
This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Research in this area may explore its effects on various biological systems, paving the way for potential therapeutic applications.

Medicine
The compound is investigated for its potential use in drug development, acting as a scaffold for designing new therapeutic agents. Its unique structure, due to the ethyl group on the phenoxy moiety, can influence its chemical reactivity and biological activity, making it valuable for creating drugs with specific pharmacological properties.

Industry
this compound is utilized in producing specialty chemicals and as a reagent in various chemical processes. The industrial production methods involve optimized reaction conditions to ensure high yield and purity, using techniques like automated reactors and purification processes such as recrystallization or chromatography.

Chemical Reactions

This compound can undergo several chemical reactions, which include oxidation, reduction, and substitution.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3. The major product formed is 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carboxylic acid.
  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride NaBH4NaBH_4 or lithium aluminum hydride LiAlH4LiAlH_4. The major product is 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-methanol.
  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles like amines, thiols, or halides. The products vary depending on the nucleophile used, such as 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-amine.

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity to these targets, while the ethylphenoxy group can modulate its pharmacokinetic properties. The aldehyde group can also participate in covalent bonding with target proteins, leading to the inhibition of their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and biological activities of related piperazine-1-carbaldehyde derivatives:

Compound Name Substituent Biological Activity/Application Synthesis Method Reference
4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde 2-(4-Ethylphenoxy)ethyl Potential enzyme inhibition or receptor modulation (inferred from analogs) Likely reductive amination or nucleophilic displacement
4-(2-Naphthoyl)piperazine-1-carbaldehyde (23) 2-Naphthoyl AKR1C1 selective inhibitor (Ki = 64 μM) Nucleophilic substitution
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl Intermediate for drug discovery Commercial synthesis
p-MPPI 2-Methoxyphenyl, iodobenzamido 5-HT1A receptor antagonist (ID50 = 5 mg/kg) Multi-step organic synthesis
Compound 14 (Nitroimidazoles Part 3) 4-Nitroimidazole Anti-HIV activity (synthesis intermediate) Reaction with piperazine-1-carbaldehyde
4-(4-(2,5-Dimethylpyrrolyl)phenyl)piperazine-1-carbaldehyde (42) 2,5-Dimethylpyrrole Synthetic intermediate for cascade reactions Reductive coupling with nitroarenes
Key Observations:
  • Substituent Diversity: The 4-position substituent dictates biological targeting. For example: Aromatic groups (e.g., 2-naphthoyl in compound 23) enhance enzyme inhibition . Phenoxyethyl chains (as in the target compound) may improve lipid solubility and membrane permeability compared to nitro or benzyl groups .
  • Carbaldehyde Reactivity : The aldehyde group enables conjugation with hydrazides or amines, as seen in the synthesis of anti-HIV imidazole derivatives and hydrazone-based AKR inhibitors .

Biological Activity

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperazine family, characterized by a piperazine ring attached to an ethylphenoxy group and an aldehyde functional group. Its molecular formula is C13H17N2O2C_{13}H_{17}N_{2}O_{2}.

Target of Action

Piperazine derivatives, including this compound, are known for their diverse biological activities. They often act on various biological targets, influencing multiple biochemical pathways.

Mode of Action

The compound's mode of action may involve interaction with neurotransmitter receptors or enzymes, similar to other piperazine derivatives. For instance, structural analogs have shown efficacy as dopamine receptor agonists, which can lead to various physiological effects such as modulation of mood and behavior .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as HepG2 liver cancer cells. The mechanism involves activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in HepG2 cells
MechanismActivation of caspases; modulation of Bcl-2 family

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine core and substituents can significantly influence their potency and selectivity.

Table 2: SAR Insights

Modification TypeImpact on Activity
Ethyl group at para positionEnhances lipophilicity and cellular uptake
Aldehyde functional groupPotentially increases reactivity with biological targets

Case Studies

  • Anticancer Study :
    A study evaluated the cytotoxic effects of this compound on HepG2 cells. Results indicated a significant increase in apoptotic cell populations compared to controls, with a notable rise in caspase-3 activity .
  • Antimicrobial Evaluation :
    Another study tested this compound against several resistant bacterial strains. It demonstrated promising results, inhibiting growth effectively at low concentrations.

Q & A

Q. What are the common synthetic routes for 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: Alkylation of piperazine with 2-(4-ethylphenoxy)ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the substituted piperazine backbone .
  • Step 2: Formylation of the piperazine nitrogen using reagents like formic acid or chloroform in the presence of a base (e.g., triethylamine) .
    Optimization: Adjust solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., Pd/C for hydrogenation steps), and temperature to improve yield. Monitor intermediates via TLC or HPLC to minimize side products .

Q. How should researchers characterize this compound spectroscopically?

Answer:

  • NMR: Use 1^1H and 13^{13}C NMR to confirm the piperazine ring (δ ~2.5–3.5 ppm for CH₂ groups) and formyl group (δ ~8.0–8.5 ppm). Compare with analogs like 4-(4-Fluorobenzyl)piperazin-1-ylmethanone, where aromatic protons appear at δ 7.0–7.3 ppm .
  • IR: Identify the carbonyl stretch (C=O) near 1650–1700 cm⁻¹ and ether linkages (C-O-C) at 1200–1250 cm⁻¹.
  • Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Hazards: Skin/eye irritation (similar to 1-acetyl-4-(4-hydroxyphenyl)piperazine ).
  • Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers (risk of toxic fumes like CO or NOx). Store at 2–8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking Studies: Use tools like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Compare with analogs such as [4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide], which showed antiarrhythmic activity .
  • QSAR: Corporate substituent effects (e.g., electron-withdrawing 4-ethylphenoxy groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can structural contradictions in crystallographic data be resolved?

Answer:

  • High-Resolution Refinement: Use SHELXL for twinned or high-resolution data. For example, SHELX’s robust algorithms handle disordered ethylphenoxy groups by refining occupancy factors .
  • Validation: Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in bond lengths or angles .

Q. What experimental designs address contradictory reports on this compound’s stability?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and humidity. Monitor degradation via HPLC-MS, identifying products like piperazine oxides or formic acid derivatives .
  • Kinetic Analysis: Calculate activation energy (EaE_a) for decomposition using Arrhenius plots to predict shelf-life under varying storage conditions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives?

Answer:

  • Substituent Variation: Replace the 4-ethylphenoxy group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., naphthyl) moieties. Compare with N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide, where fluorophenyl groups enhance selectivity .
  • Bioassays: Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values. Use ANOVA to identify statistically significant trends .

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